1-butyl-2-(piperidin-1-ylmethyl)thiochromeno[3,4-d]imidazol-4-one

TSHR antagonist selectivity Graves' disease research tools Glycoprotein hormone receptor pharmacology

1-Butyl-2-(piperidin-1-ylmethyl)thiochromeno[3,4-d]imidazol-4-one (CAS 101018-80-8) is a synthetic low-molecular-weight (LMW) heterocyclic compound belonging to the benzothiopyranoimidazolone (thiochromeno[3,4-d]imidazol-4-one) class, characterized by a molecular formula of C₂₀H₂₅N₃OS and a molecular weight of 355.50 g/mol. It functions as a potent and selective antagonist of the thyroid-stimulating hormone receptor (TSHR), a G protein-coupled receptor (GPCR) central to thyroid function regulation and the pathogenesis of Graves' disease.

Molecular Formula C20H25N3OS
Molecular Weight 355.5 g/mol
CAS No. 101018-80-8
Cat. No. B010791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-butyl-2-(piperidin-1-ylmethyl)thiochromeno[3,4-d]imidazol-4-one
CAS101018-80-8
Synonyms(1)BENZOTHIOPYRANO(3,4-d)IMIDAZOL-4(1H)-ONE, 1-BUTYL-2-(1-PIPERIDINYLM ETHYL)-
Molecular FormulaC20H25N3OS
Molecular Weight355.5 g/mol
Structural Identifiers
SMILESCCCCN1C(=NC2=C1C3=CC=CC=C3SC2=O)CN4CCCCC4
InChIInChI=1S/C20H25N3OS/c1-2-3-13-23-17(14-22-11-7-4-8-12-22)21-18-19(23)15-9-5-6-10-16(15)25-20(18)24/h5-6,9-10H,2-4,7-8,11-14H2,1H3
InChIKeyAPKDNAHEMGOTMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Butyl-2-(piperidin-1-ylmethyl)thiochromeno[3,4-d]imidazol-4-one (CAS 101018-80-8): Core Chemical Identity and Pharmacological Profile


1-Butyl-2-(piperidin-1-ylmethyl)thiochromeno[3,4-d]imidazol-4-one (CAS 101018-80-8) is a synthetic low-molecular-weight (LMW) heterocyclic compound belonging to the benzothiopyranoimidazolone (thiochromeno[3,4-d]imidazol-4-one) class, characterized by a molecular formula of C₂₀H₂₅N₃OS and a molecular weight of 355.50 g/mol . It functions as a potent and selective antagonist of the thyroid-stimulating hormone receptor (TSHR), a G protein-coupled receptor (GPCR) central to thyroid function regulation and the pathogenesis of Graves' disease [1]. Curated by Byondis B.V. (formerly Synthon Biopharmaceuticals) and indexed in both BindingDB (BDBM50614116) and ChEMBL (CHEMBL5285143), this compound represents a pharmaceutical industry-derived research tool with well-characterized in vitro pharmacology targeting the glycoprotein hormone receptor family [1].

Why TSHR Antagonists Cannot Be Interchanged: The Critical Role of Selectivity and Potency in 1-Butyl-2-(piperidin-1-ylmethyl)thiochromeno[3,4-d]imidazol-4-one Procurement


Small-molecule TSHR antagonists are not interchangeable due to profound differences in their selectivity profiles across the closely related glycoprotein hormone receptor family (FSHR and LHCGR), which share high structural homology with TSHR [1]. Cross-reactivity at FSHR can confound experimental interpretation by introducing off-target effects on reproductive biology pathways, while insufficient TSHR potency limits the ability to achieve full receptor blockade at experimentally tractable concentrations. The target compound achieves a TSHR/FSHR selectivity ratio of approximately 122-fold (IC50 82 nM vs. 10,000 nM), whereas the prototypical antagonist Org 274179-0 exhibits equipotent activity at both receptors (FSHR IC50 = 17 nM) [1]. Similarly, alternative antagonists such as ANTAG3 trade selectivity for substantially reduced potency (IC50 = 2.1 μM), making them unsuitable for assays requiring low-nanomolar target engagement. These quantitative differences in potency and selectivity directly determine experimental design parameters—including compound concentration ranges, solvent compatibility, and data interpretation frameworks—and render indiscriminate substitution scientifically invalid [2].

Quantitative Differentiation Evidence for 1-Butyl-2-(piperidin-1-ylmethyl)thiochromeno[3,4-d]imidazol-4-one (CAS 101018-80-8)


TSHR/FSHR Selectivity Ratio: A 122-Fold Advantage Over the Equipotent Antagonist Org 274179-0

The target compound demonstrates a TSHR/FSHR selectivity ratio of approximately 122-fold, with an IC50 of 82 nM at human TSHR versus 10,000 nM at human FSHR, both measured in HEK293 cells via Eu-cAMP TR-FRET assay [1]. In contrast, the well-characterized prototypical TSHR antagonist Org 274179-0 is equipotent at TSHR and FSHR (approximate IC50 values of 35–70 nM and 17 nM, respectively), yielding a selectivity ratio near unity [2]. This represents a >100-fold improvement in receptor selectivity. This selectivity profile is critical for experiments where FSHR-mediated signaling must remain undisturbed, such as in thyroid-derived cell models that may co-express multiple glycoprotein hormone receptors.

TSHR antagonist selectivity Graves' disease research tools Glycoprotein hormone receptor pharmacology

Nanomolar Potency Advantage: 26-Fold More Potent than ANTAG3 (NCGC00242364) at Human TSHR

The target compound inhibits human TSHR-mediated cAMP production with an IC50 of 82 nM [1]. This represents a 26-fold potency advantage over ANTAG3 (NCGC00242364/ML224), which exhibits a TSHR IC50 of 2.1 μM (2,100 nM) in a comparable cell-based cAMP inhibition assay [2]. In practical terms, achieving 90% receptor occupancy requires substantially lower compound concentrations for the target compound, reducing solvent-related cytotoxicity risks and enabling wider dosing windows in cellular assays.

TSHR antagonist potency cAMP inhibition assay In vitro pharmacology benchmarking

Cross-Species TSHR Activity: Dual Human (82 nM) and Rat (39 nM) Potency Enables Direct Translation to Rodent Models

The target compound demonstrates antagonist activity at both human TSHR (IC50 = 82 nM, HEK293 cells) and rat TSHR (IC50 = 39 nM, rat FRTL-5 thyroid cells) [1]. This cross-species activity, with approximately 2-fold higher potency at the rodent receptor, is a prerequisite for preclinical in vivo studies in rat models of Graves' disease. Notably, the rat TSHR potency is comparable to the compound's activity at the human receptor, supporting the use of the same concentration range for both species.

Cross-species TSHR pharmacology Preclinical in vivo model translation Rat FRTL-5 thyroid cell assay

Structural Determinant of TSHR Activity: The Critical Role of the N1-Butyl Substituent

The N1-butyl substituent on the imidazole ring is a critical structural determinant differentiating the target compound (MW 355.50, CAS 101018-80-8) from its des-butyl analog, 2-(piperidin-1-ylmethyl)thiochromeno[3,4-d]imidazol-4(3H)-one (MW 299.39, CAS 101018-78-4) . While the target compound displays verified nanomolar TSHR antagonist activity (IC50 = 82 nM), no TSHR activity or biological characterization data have been reported for the des-butyl analog, which lacks the N1-alkyl chain. This SAR pattern suggests that N1-substitution is essential for TSHR binding site engagement, consistent with the broader pharmacophore model where hydrophobic N1-alkyl groups occupy a lipophilic pocket within the receptor's transmembrane domain [1].

Structure-activity relationship (SAR) Thiochromenoimidazolone scaffold N1-alkyl substitution effect

Validated Application Scenarios for 1-Butyl-2-(piperidin-1-ylmethyl)thiochromeno[3,4-d]imidazol-4-one (CAS 101018-80-8) in TSHR Research


In Vitro Pharmacological Profiling of Selective TSHR Antagonism in Recombinant and Endogenous Expression Systems

The compound's well-defined nanomolar potency (IC50 = 82 nM at human TSHR) and 122-fold selectivity over FSHR make it suitable for in vitro TSHR antagonist reference standard applications in HEK293 recombinant systems and thyroid-derived cell lines. Its activity can be benchmarked against TSH-stimulated cAMP production, measured by TR-FRET or HTRF® cAMP assays, at concentrations ranging from 1 nM to 10 μM [1]. The high selectivity ensures that TSHR-mediated effects can be reliably isolated even in cellular backgrounds expressing multiple glycoprotein hormone receptors, a key advantage over non-selective alternatives such as Org 274179-0.

Selectivity Profiling Across the Glycoprotein Hormone Receptor Family (TSHR, FSHR, LHCGR)

The compound's pharmacological fingerprint—TSHR IC50 = 82 nM, FSHR IC50 = 10,000 nM—enables its use as a selectivity control tool in experiments designed to discriminate TSHR-specific signaling from FSHR- or LHCGR-mediated pathways [1]. This application is particularly relevant for studies investigating the role of TSHR in orbital fibroblasts (Graves' ophthalmopathy models) or thyroid cancer cell lines, where off-target modulation of FSHR signaling could confound phenotypic readouts.

Preclinical In Vivo Studies in Rodent Models of Graves' Disease and Thyroid Dysfunction

With verified rat TSHR antagonist activity (IC50 = 39 nM in FRTL-5 cells), the compound can serve as a tool compound for acute or chronic in vivo dosing studies in rats or mice, provided that appropriate formulation, pharmacokinetic, and tolerability assessments are conducted [1]. Its cross-species potency supports dose selection for rodent efficacy models evaluating TSHR blockade on thyroid hormone levels (T4/T3), thyroid gene expression (NIS, TPO), and goiter formation.

Structure-Activity Relationship (SAR) Studies for Next-Generation TSHR Antagonist Development

The compound's benzothiopyranoimidazolone scaffold, featuring N1-butyl and C2-piperidin-1-ylmethyl substituents, provides a defined chemical starting point for medicinal chemistry optimization programs [1]. Key SAR vectors for exploration include modification of the N1-alkyl chain length to modulate lipophilicity and selectivity, piperidine ring substitution to enhance metabolic stability, and thiochromenone core modifications to improve pharmacokinetic properties [2]. The available in vitro TSHR and FSHR data provide a quantitative benchmark against which newly synthesized analogs can be directly compared.

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